molecular formula C25H21N3O3S2 B11532487 N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide

N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide

Cat. No.: B11532487
M. Wt: 475.6 g/mol
InChI Key: YJIMXNZIDKYQDT-UHFFFAOYSA-N
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Description

N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide (molecular formula: C25H21N3O3S2; molecular weight: 475.6 g/mol) is a benzothiazole derivative characterized by a 1,3-benzothiazole core linked to a 4-acetylphenyl carbamoylmethylsulfanyl group at position 2 and a 4-methylbenzamide moiety at position 6 . The compound’s structural complexity arises from the integration of multiple functional groups:

  • 4-Acetylphenyl group: Introduces electron-withdrawing properties, which may enhance binding affinity to biological targets.
  • 4-Methylbenzamide: Contributes hydrophobicity and steric bulk, influencing solubility and membrane permeability.

Characterization methods such as NMR, IR, and mass spectrometry are essential for verifying its purity and structural integrity .

Properties

Molecular Formula

C25H21N3O3S2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide

InChI

InChI=1S/C25H21N3O3S2/c1-15-3-5-18(6-4-15)24(31)27-20-11-12-21-22(13-20)33-25(28-21)32-14-23(30)26-19-9-7-17(8-10-19)16(2)29/h3-13H,14H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

YJIMXNZIDKYQDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole core with a thiol compound in the presence of a base.

    Carbamoylation: The carbamoyl group is added by reacting the intermediate with an isocyanate or carbamoyl chloride.

    Final Coupling: The final step involves coupling the intermediate with 4-methylbenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine) with a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds related to benzothiazole derivatives exhibit promising anticancer properties. For instance, research has shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific compound N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide may share similar mechanisms due to its structural analogies with known anticancer agents.

Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in metabolic pathways. For example, derivatives of thiazole have been studied for their ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation . The introduction of substituents like the acetylphenyl group can enhance binding affinity and selectivity towards the target enzyme.

Pharmacological Applications

Neuropharmacology
Compounds containing the benzothiazole moiety have been investigated for their neuropharmacological effects. They are thought to interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. The specific interactions of this compound with neurokinin receptors could be a focus for further research .

Antioxidant Properties
Research has highlighted the antioxidant capabilities of thiazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders . The structural features of this compound may contribute to its efficacy as an antioxidant.

Material Science

Fluorescent Materials
Benzothiazole derivatives are often utilized in the development of fluorescent materials due to their unique photophysical properties. Compounds like this compound can be explored for applications in bioimaging and sensing technologies. The ability to modify these compounds for enhanced fluorescence can lead to advancements in diagnostic tools .

Case Studies

Study Title Focus Area Findings
Synthesis and Anticancer Activity of Benzothiazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation through apoptosis induction.
Xanthine Oxidase Inhibition by Thiazole DerivativesPharmacologyIdentified key structural features that enhance enzyme binding affinity.
Development of Fluorescent Benzothiazole HybridsMaterial ScienceShowed potential for use in bioimaging applications due to unique fluorescence properties.

Mechanism of Action

The mechanism of action of N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its specific combination of functional groups. Below is a comparative analysis with key analogs:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences References
Target Compound 1,3-Benzothiazole core, 4-acetylphenyl carbamoylmethylsulfanyl, 4-methylbenzamide 475.6 Reference standard
N-[2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-3-methylbenzamide Bromophenyl instead of acetylphenyl; 3-methylbenzamide 536.4 (C23H18BrN3O2S2) Bromine substitution enhances halogen bonding but reduces electron-withdrawing effects compared to acetyl.
N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-2-methoxybenzamide Methoxybenzamide instead of methylbenzamide 491.5 (C25H21N3O4S2) Methoxy group improves solubility but may alter target selectivity.
2-aminobenzothiazole Simplified benzothiazole core lacking sulfanyl and carbamoyl groups 150.2 (C7H6N2S) Reduced steric bulk and functional diversity limit therapeutic potential.

Physicochemical Properties

  • Bioavailability : Methylbenzamide derivatives generally exhibit higher logP values than unsubstituted benzamides, favoring passive diffusion across biological membranes .
  • Stability : The carbamoylmethylsulfanyl linkage is prone to hydrolysis under acidic conditions, a common challenge in benzothiazole derivatives .

Biological Activity

N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in anticancer research and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies of this compound, drawing from diverse scientific sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Benzothiazole Ring : Utilizing appropriate precursors to construct the benzothiazole framework.
  • Acetylation : Introducing the acetyl group on the phenyl ring through acylation reactions.
  • Thioether Formation : Creating a sulfanyl linkage which is crucial for the compound's biological activity.
  • Final Amide Bond Formation : Completing the structure by forming the amide bond with 4-methylbenzoyl moiety.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study synthesized various thiazole derivatives and evaluated their effects on cancer cell lines such as A549 (lung cancer) and C6 (glioma). The results showed that certain derivatives induced apoptosis in these cells, suggesting a potential mechanism for anticancer activity through caspase activation and DNA synthesis inhibition .
  • Another investigation focused on benzothiazole derivatives demonstrated that modifications at specific positions could enhance cytotoxicity against tumor cells, indicating a structure-activity relationship that could be exploited for drug development .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on benzothiazole derivatives has shown efficacy against various bacterial strains:

  • A study reported that certain benzothiazine derivatives exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting their potential as therapeutic agents against infections .

Case Studies

StudyFocusFindings
Deshmukh et al. (2007)Antimicrobial activity of benzothiazinesReported significant antimicrobial effects against tested bacterial strains .
Synthesis of thiazole derivatives (2014)Anticancer evaluationCompounds induced apoptosis in A549 and C6 cell lines, with caspase-3 activation observed .
ResearchGate StudyStructure-activity relationshipIdentified key structural features that enhance anticancer activity in related compounds .

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Through activation of caspases and disruption of mitochondrial function.
  • DNA Interaction : Potential intercalation or interaction with DNA leading to inhibition of replication.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function through interference with metabolic pathways.

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